![molecular formula C13H10N2 B3059582 7-(Pyridin-4-yl)-1H-indole CAS No. 827025-07-0](/img/structure/B3059582.png)
7-(Pyridin-4-yl)-1H-indole
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Platelet Activating Factor Antagonists
7-(Pyridin-4-yl)-1H-indole derivatives, particularly those substituted at the 3-position with certain groups, have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds have potential applications in treating disorders like asthma, shock, respiratory distress syndrome, and acute inflammation, among others (Summers & Albert, 1987).
Synthesis of Ligand Precursors
Research in 1991 described the synthesis of some 7-substituted indoles, including 7-(pyridin-2''-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters, which are potentially useful as ligand precursors. These compounds were synthesized through Fischer indole cyclizations (Black, Deacon & Edwards, 1991).
Fluorescence Quenching Studies
In 2004, studies on three isomeric 7-(pyridyl)indoles revealed diverse photophysical properties. The research focused on solvent-dependent fluorescence quenching, highlighting the potential of these compounds in photophysical applications (Wiosna et al., 2004).
Catalytic Applications in Organic Synthesis
Compounds with this compound cores were used to synthesize palladacycles with potential applications as catalysts in organic synthesis. These palladacycles have been tested in various coupling and allylation reactions, demonstrating their utility in synthetic chemistry (Singh et al., 2017).
Crystal Structural Analysis
Several studies have been conducted on the crystal structure of various compounds containing the this compound unit. These studies provide insights into the molecular geometry, which is crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Vimala et al., 2015), (Ezhilarasi et al., 2016).
Antimicrobial Activities
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against microbial pathogens, suggesting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-pyridin-4-yl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZMWIQOZZSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582103 | |
Record name | 7-(Pyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827025-07-0 | |
Record name | 7-(4-Pyridinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827025-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Pyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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